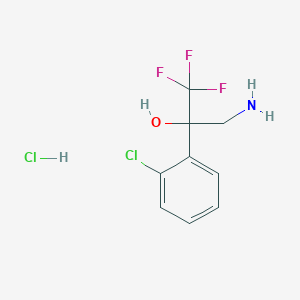
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Vue d'ensemble
Description
The compound “3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride” is a complex organic molecule. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a trifluoropropanol group (a three-carbon chain with three fluorine atoms and a hydroxyl group), and a hydrochloride group (a hydrogen atom bonded to a chlorine atom) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the trifluoropropanol group might be involved in nucleophilic substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups might increase its solubility in water, while the trifluoropropanol group might make it more volatile .
Applications De Recherche Scientifique
Novel Fluorescence Probes for Detecting Reactive Oxygen Species
Researchers have developed novel fluorescence probes, such as HPF and APF, to detect selectively highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. These probes can differentiate hROS from other reactive oxygen species (ROS) and visualize hROS generated in stimulated neutrophils, showcasing potential applications in studying the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).
Optical and Dielectric Properties of Polyimide Thin Films
The effect of the trifluoromethyl (CF3) group on the optical properties of fluorinated polyimides has been investigated, revealing that CF3 and ether groups in the fluorinated diamines used in the synthesis of polyimides can influence their optical and dielectric properties. These findings have implications for the development of materials with specific optical and dielectric characteristics (Jang et al., 2007).
Aryloxypropane Derivatives with Chemotherapeutic Value
The synthesis of aryloxypropane derivatives has been explored for their potential chemotherapeutic value. Early studies discovered muscle-relaxing and antibacterial properties in some aryloxypropanediol derivatives, suggesting a methodical approach to the development of compounds with specific therapeutic effects (Petrow & Stephenson, 1953).
Air-Persistent Monomeric (Amino)(Carboxy) Radicals
A series of monomeric (amino)(carboxy) radicals with varying electron-withdrawing properties have been synthesized, demonstrating stability in air for extended periods. These compounds have potential applications in studying radical reactions and developing novel materials with unique properties (Mahoney et al., 2015).
Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides
Research has shown that tris(pentafluorophenyl)boron is an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, offering a mild and functional group-tolerant method for the reduction of these compounds. This advancement could lead to more efficient and selective synthetic processes in organic chemistry (Chadwick et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-4-2-1-3-6(7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUUIMSOPLYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)(C(F)(F)F)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride | |
CAS RN |
1221726-05-1 | |
| Record name | Benzenemethanol, α-(aminomethyl)-2-chloro-α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



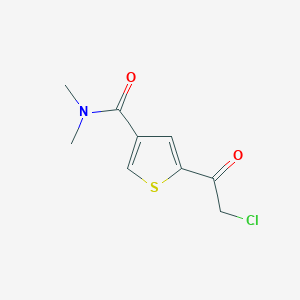
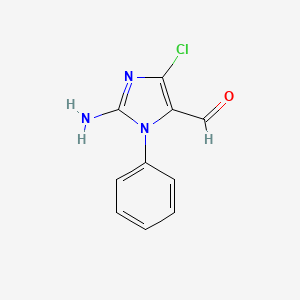
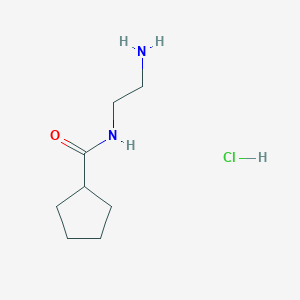
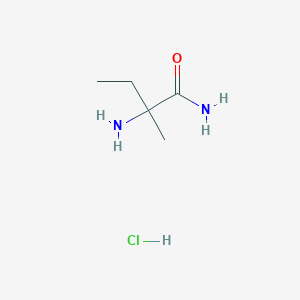
![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)
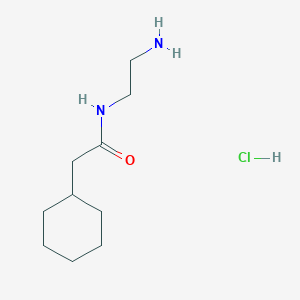
![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)
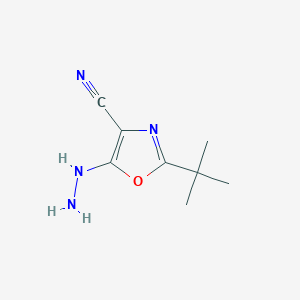
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
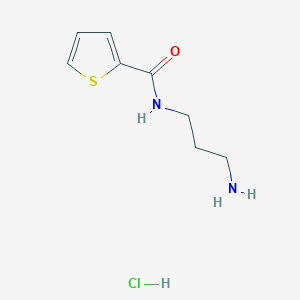
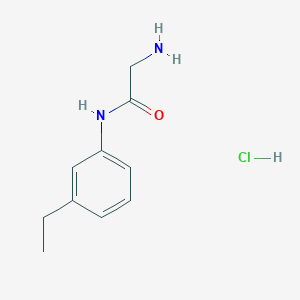
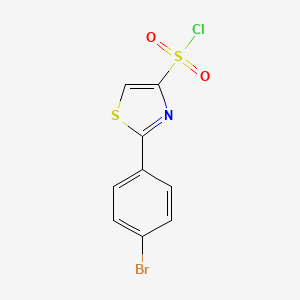
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)